Absence of PKC Inhibition versus Biochanin A
In the original isolation study that identified dihydrolicoisoflavone from Swartzia polyphylla, all six flavonoids (biochanin A, dihydrobiochanin A, ferreirin, dalbergioidin, naringenin, and dihydrolicoisoflavone) were isolated from fractions active in a PKC inhibition bioassay. However, the only compound that demonstrated direct PKC inhibitory activity when tested as a pure substance was biochanin A; dihydrolicoisoflavone exhibited no activity against PKC under identical assay conditions [1]. This provides a direct, internally controlled head-to-head comparison establishing dihydrolicoisoflavone as the inactive partner within the co-isolated compound set.
| Evidence Dimension | Protein Kinase C (PKC) inhibition bioassay |
|---|---|
| Target Compound Data | Inactive (no PKC inhibition detected at tested concentrations) |
| Comparator Or Baseline | Biochanin A: Active (IC50 value reported for the extract was 31 µg/mL; pure biochanin A was the sole active constituent) |
| Quantified Difference | Qualitative: Active vs. Inactive. Dihydrolicoisoflavone fails to inhibit PKC under conditions where biochanin A is effective. |
| Conditions | PKC inhibition bioassay using purified enzyme; fractionation of ethanolic extract of Swartzia polyphylla heartwood. |
Why This Matters
For researchers screening for PKC inhibitory leads, dihydrolicoisoflavone serves as an essential negative control to validate assay specificity and rule out non-specific matrix effects from co-isolated flavonoids.
- [1] DuBois JL, Sneden AT. Dihydrolicoisoflavone, a new isoflavanone from Swartzia polyphylla. J Nat Prod. 1995 Apr;58(4):629-32. View Source
